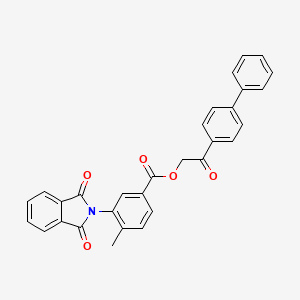![molecular formula C14H15N3OS B4773426 2-[(4-methyl-2-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4773426.png)
2-[(4-methyl-2-pyrimidinyl)thio]-N-phenylpropanamide
描述
2-[(4-methyl-2-pyrimidinyl)thio]-N-phenylpropanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its neurotoxic effects on the brain. MPTP is a potent inhibitor of mitochondrial respiration, which results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms.
作用机制
MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in astrocytes and neurons. MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it inhibits mitochondrial respiration by binding to complex I of the electron transport chain, leading to ATP depletion and oxidative stress. This results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in a range of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, and inflammation. These effects contribute to the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms.
实验室实验的优点和局限性
MPTP has several advantages as a research tool, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease. However, there are also limitations to its use, including its neurotoxic effects, which can result in animal welfare concerns and the need for appropriate safety precautions.
未来方向
Future research on MPTP is likely to focus on developing new treatments for Parkinson's disease and understanding the mechanisms underlying MPTP-induced neurotoxicity. Potential areas of research include developing new drugs that target mitochondrial dysfunction and oxidative stress, identifying novel biomarkers for Parkinson's disease, and developing new animal models that better mimic the disease's pathophysiology. Overall, MPTP remains a valuable research tool for studying Parkinson's disease, and its continued use is likely to lead to new insights into the disease's causes and potential treatments.
科学研究应用
MPTP has been widely used as a research tool to study the mechanisms underlying Parkinson's disease. By selectively destroying dopaminergic neurons in the substantia nigra, MPTP induces Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease's pathophysiology.
属性
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-8-9-15-14(16-10)19-11(2)13(18)17-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJNNGZPSSGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4773352.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4773362.png)
![4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4773365.png)
![N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4773377.png)
![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4773385.png)
![ethyl 4-{[2-(3,4-dimethylphenyl)-8-methyl-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4773389.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B4773394.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4773400.png)
![8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4773410.png)
![3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4773415.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4773430.png)